molecular formula C₂₁H₂₀ClNO₅ B1142177 (S,S)-Asenapine Maleate CAS No. 135883-08-8

(S,S)-Asenapine Maleate

Cat. No.: B1142177
CAS No.: 135883-08-8
M. Wt: 401.84
InChI Key:
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Description

(S,S)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt form of asenapine, which is an atypical antipsychotic. The compound exhibits high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:

    Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

    Formation of Asenapine: This involves the cyclization of the intermediate compounds under controlled conditions.

    Salt Formation: The final step involves the reaction of asenapine with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: (S,S)-Asenapine Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

(S,S)-Asenapine Maleate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral resolution and stereochemistry.

    Biology: The compound is studied for its interactions with neurotransmitter receptors and its effects on cellular signaling pathways.

    Medicine: Research focuses on its therapeutic potential in treating psychiatric disorders and its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

    Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profile.

    Olanzapine: Shares some pharmacological properties with asenapine but has a different side effect profile.

    Quetiapine: Also used in the treatment of psychiatric disorders, with a broader receptor binding profile.

Uniqueness: (S,S)-Asenapine Maleate is unique in its high affinity for a wide range of neurotransmitter receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar disorder. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.

Properties

CAS No.

135883-08-8

Molecular Formula

C₂₁H₂₀ClNO₅

Molecular Weight

401.84

Synonyms

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate;  trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; 

Origin of Product

United States

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